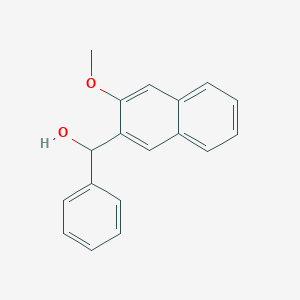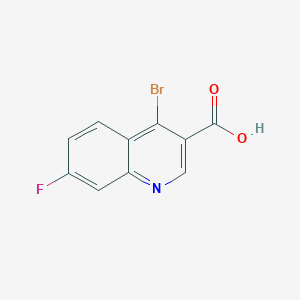
1,4-Naphthalenedione, 2-bromo-3-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-3-ethylnaphthalene-1,4-dione is an organic compound with the molecular formula C12H9BrO2. It is a derivative of naphthoquinone, characterized by the presence of a bromine atom at the second position and an ethyl group at the third position on the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-ethylnaphthalene-1,4-dione typically involves the bromination of 3-ethylnaphthalene-1,4-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production methods for 2-bromo-3-ethylnaphthalene-1,4-dione are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-3-ethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding hydroquinone derivative.
Oxidation Reactions: It can be further oxidized to form more complex quinone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or methanol.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of 2-substituted-3-ethylnaphthalene-1,4-dione derivatives.
Reduction: Formation of 2-bromo-3-ethyl-1,4-dihydroxynaphthalene.
Oxidation: Formation of more oxidized naphthoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-bromo-3-ethylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-bromo-3-ethylnaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-1,4-naphthoquinone: Lacks the ethyl group at the third position.
3-ethyl-1,4-naphthoquinone: Lacks the bromine atom at the second position.
2-chloro-3-ethylnaphthalene-1,4-dione: Contains a chlorine atom instead of bromine.
Uniqueness
2-bromo-3-ethylnaphthalene-1,4-dione is unique due to the presence of both the bromine atom and the ethyl group, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
13984-88-8 |
|---|---|
Molekularformel |
C12H9BrO2 |
Molekulargewicht |
265.10 g/mol |
IUPAC-Name |
2-bromo-3-ethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H9BrO2/c1-2-7-10(13)12(15)9-6-4-3-5-8(9)11(7)14/h3-6H,2H2,1H3 |
InChI-Schlüssel |
DMDUKOTWUUJQSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![10-(Furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11851739.png)
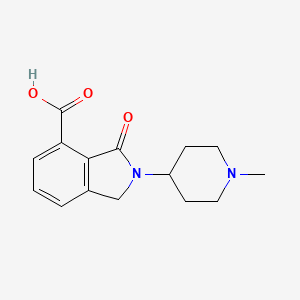
![7,8-Dimethoxy-1,3,4-trimethyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B11851751.png)
![Ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11851764.png)
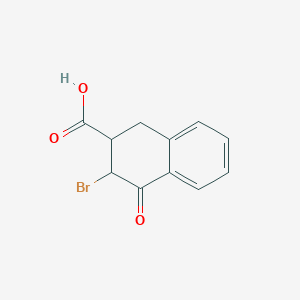
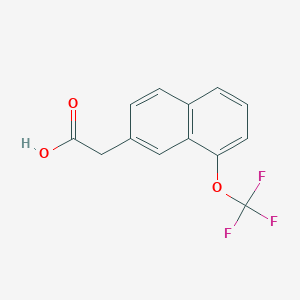
![tert-Butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate](/img/structure/B11851774.png)
